Jelleine-II

Antifungal peptides Candida albicans Minimum inhibitory concentration

Researchers requiring reproducible antimicrobial controls face variability from structurally related jelleine family members-Jelleine-IV is inactive, Jelleine-III has reduced spectrum, and Jelleine-I introduces confounding pleiotropic effects. Jelleine-II resolves this with a clean, validated antimicrobial profile: • Anti-Candida activity: MIC 2.5 μg/mL against C. albicans • ESKAPE pathogen coverage: MIC 15 μg/mL against S. aureus, E. coli, K. pneumoniae, P. aeruginosa • Defined scaffold for SAR: parent peptide for JII-R1 derivative development with documented 2-fold MIC improvements Supplied as lyophilized powder, ≥95% HPLC purity. Custom synthesis and bulk quantities available upon request.

Molecular Formula
Molecular Weight
Cat. No. B1576305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJelleine-II
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jelleine-II Procurement Data Sheet


Jelleine-II (TPFKLSLHL-NH₂) is a 9-amino acid antimicrobial peptide (AMP) originally isolated and purified from the royal jelly of the honeybee (Apis mellifera) [1]. It belongs to the jelleine family of four short-chain peptides (Jelleines I–IV), all derived from the C-terminal processing of Major Royal Jelly Protein 1 (MRJP-1) [2]. Characterized by a net positive charge of +2 at physiological pH and approximately 44% hydrophobic residue content, Jelleine-II exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, yeast, and fungi, with documented minimum inhibitory concentrations (MICs) in the range of 2.5–30 μg/mL depending on the target organism [3].

1
Natural Antimicrobial Peptide SourceHoneybee (Apis mellifera) derived 9-amino acid peptide; characterized by +2 net charge and ~44% hydrophobic residue content.
2
Broad-Spectrum Screening ContextReported activity against Gram-positive bacteria, Gram-negative bacteria, and yeast; supports antimicrobial susceptibility panel design.
3
Scaffold for Derivative EngineeringServes as validated parent peptide for structure-activity relationship (SAR) studies and rational derivative development.

Jelleine-II Substitution Risk Alert


While the jelleine family (I–IV) shares a common origin in MRJP-1, functional activity diverges sharply across members, precluding generic substitution. Jelleine-IV (TPFKLSLH-NH₂), despite differing by only a single amino acid deletion from Jelleine-II, demonstrates no antimicrobial activity in any assay performed [1]. Jelleine-III (EPFKLSLHL-NH₂), with an N-terminal Glu substitution replacing Thr, exhibits a reduced spectrum of antimicrobial activity relative to Jelleines I and II, failing to inhibit all microorganisms tested [1]. Jelleine-I (PFKLSLHL-NH₂), while potent, is reported to possess additional biological activities not shared by Jelleine-II—including antiparasitic, wound healing, and pro-coagulant effects—which may introduce confounding variables in antimicrobial-focused studies [2]. The specific N-terminal Thr-Pro motif of Jelleine-II thus confers a unique functional profile that cannot be replicated by simply selecting a structurally related analog from the same family.

Jelleine-II
Antimicrobial activity profile confirmed; reported exclusive focus on antimicrobial endpoints without documented pleiotropic effects.
Jelleine-I
Documented antiparasitic, wound healing, and pro-coagulant activities may introduce confounding variables in antimicrobial-exclusive studies.
Jelleine-III
Reduced spectrum of activity reported; may not inhibit all microorganisms tested, limiting generalizability in screening panels.
Jelleine-IV
Single amino acid deletion from Jelleine-II results in a complete loss of antimicrobial activity in all reported assays.

Jelleine-II Potency & Toxicity Comparisons


Antifungal Activity Against Candida albicans

Jelleine-II exhibits substantially higher antifungal potency against Candida albicans compared to Jelleine-III and Jelleine-IV. The original characterization study established that Jelleines I and II were the most relevant peptides with antimicrobial activity, followed by Jelleine III which demonstrated no activity against all microorganisms tested, while Jelleine IV gave no evidence of any antimicrobial activity [1]. Quantitative MIC data from the CAMP database confirms Jelleine-II has an MIC of 2.5 μg/mL against C. albicans [2].

Antifungal vs C. albicans
Head-to-head
Jelleine-II MIC 2.5 μg/mL vs. Jelleine-IV no activity; Jelleine-III partially inactive.
Reported antifungal endpoint context supports C. albicans susceptibility studies.
Broth microdilution assay; data to verify per original characterization.
Antifungal peptides Candida albicans Minimum inhibitory concentration

Broad-Spectrum Antibacterial Activity

Jelleine-II demonstrates quantifiable antibacterial activity across a panel of clinically relevant Gram-positive and Gram-negative bacteria, with validated MIC values ranging from 10–30 μg/mL. This broad-spectrum profile is experimentally validated and catalogued in the CAMP database, distinguishing Jelleine-II from analogs with narrower or absent activity [1].

Broad-Spectrum Activity
Cross-study comparable
Active against 7/7 tested strains (S. aureus, E. coli, K. pneumoniae, P. aeruginosa etc.) with MIC 10–30 μg/mL.
Supports antimicrobial screening context and cross-strain panel standardization.
Jelleine-IV reported 0/7 strain activity; conditions per CLSI guidelines.
Antibacterial peptides Gram-positive bacteria Gram-negative bacteria

Antimicrobial Selectivity vs. Jelleine-I

When antimicrobial activity is the sole experimental endpoint, Jelleine-II offers functional exclusivity that Jelleine-I cannot provide. A comprehensive 2024 review documents that Jelleine-I, but not the other analogs (including Jelleine-II), possesses antiparasitic, wound healing, and pro-coagulant activities in addition to indirectly modulating tumor cell growth and controlling inflammatory processes [1]. This expanded biological repertoire of Jelleine-I introduces potential confounding variables in studies designed to isolate antimicrobial mechanisms of action.

Selectivity vs Jelleine-I
Class-level inference
Jelleine-I possesses ≥5 additional biological activity categories (antiparasitic, wound healing, pro-coagulant) not documented for Jelleine-II.
Model-response context may differ; Jelleine-II offers a cleaner target profile for antimicrobial mechanism-of-action studies.
Aggregated preclinical review data; requires validation for specific assay endpoints.
Antimicrobial peptide selectivity Jelleine-I comparator Off-target activity

Parent Scaffold for JII-R1 Derivative

Jelleine-II serves as a validated parent scaffold for rational derivative design yielding quantifiable potency improvements against clinically challenging fungal pathogens. In a 2025 Heliyon study, the JII-R1 derivative (ARPVYIPRPR) demonstrated significantly enhanced anti-Candida activity compared to wild-type Jelleine-II: against Candida albicans NCPF 3153, MIC improved from 64 μM (Jelleine-II) to 32 μM (JII-R1); against the WHO critical-priority pathogen Candida auris CJ94, MIC improved from 128 μM (Jelleine-II) to 64 μM (JII-R1) [1].

Derivative Baseline (JII-R1)
Head-to-head
2-fold MIC reduction against C. albicans (64 to 32 μM) and C. auris (128 to 64 μM) compared to wild-type Jelleine-II.
Reported SAR context validates Jelleine-II as an essential baseline comparator for peptide engineering.
CLSI M27-A3 broth microdilution; tested against 14 clinical Candida isolates.
Peptide engineering Antifungal resistance Candida auris

JII-R1 Hemolytic Safety Profile

Derivatives based on the Jelleine-II scaffold, specifically JII-R1, exhibit quantitatively low hemolytic activity at antimicrobial concentrations. At 128 μM, JII-R1 induced only 13.4% hemolysis of human erythrocytes, the lowest among all 14 derivatives tested in the panel [1]. This safety profile is corroborated by in vivo Galleria mellonella larval toxicity data, where JII-R1 treatment resulted in 88.3% survival at 120 hours post-treatment, demonstrating favorable biocompatibility [1].

Derivative Tolerability
Cross-study comparable
JII-R1 induced 13.4% hemolysis at 128 μM; 88.3% Galleria mellonella larval survival at 120 h.
Model-safety context supports scaffold tolerability profiling; lowest hemolytic activity among tested derivatives.
Human erythrocyte assay; in vivo larval toxicity model.
Peptide toxicity Hemolysis assay Therapeutic index

Jelleine-II Application Scenarios


C. albicans Susceptibility & Biofilm

Procure Jelleine-II for standardized antifungal susceptibility testing against Candida albicans (MIC = 2.5 μg/mL) and as a parent peptide for biofilm inhibition studies. Unlike Jelleine-IV (inactive) and Jelleine-III (reduced spectrum), Jelleine-II provides reproducible, quantifiable anti-Candida activity essential for positive controls and baseline comparisons [1]. The JII-R1 derivative further demonstrates activity against both planktonic and sessile Candida cells, validating the scaffold for biofilm-directed research [2].

ESKAPE Pathogen Antibacterial Screening

Select Jelleine-II for broad-spectrum antibacterial screening programs requiring validated activity across multiple clinically relevant strains. With MIC values documented for S. aureus (15 μg/mL), E. coli (15 μg/mL), K. pneumoniae (15 μg/mL), and P. aeruginosa (15 μg/mL), Jelleine-II provides a consistent baseline comparator against key ESKAPE pathogens that Jelleine-IV cannot deliver and Jelleine-III may not reliably provide [1]. This reproducible multi-strain activity supports antimicrobial susceptibility panel standardization.

Selective Antimicrobial MOA Studies

Utilize Jelleine-II when the experimental objective requires isolation of antimicrobial mechanisms without confounding pleiotropic effects. Jelleine-I possesses documented antiparasitic, wound healing, pro-coagulant, tumor-modulating, and anti-inflammatory activities that Jelleine-II lacks [1]. For membrane permeabilization, pore formation, or time-kill kinetics studies where clean antimicrobial readouts are critical, Jelleine-II offers the functionally cleaner reagent profile.

AMP Derivative & SAR Programs

Procure Jelleine-II as the essential parent scaffold for rational peptide engineering and SAR studies. The 2025 Heliyon study demonstrates that wild-type Jelleine-II can be modified to produce derivatives with quantifiable improvements: JII-R1 achieved 2-fold MIC reductions against both C. albicans (64 μM → 32 μM) and C. auris (128 μM → 64 μM) while maintaining low hemolytic activity (13.4% at 128 μM) [1]. Authentic Jelleine-II is required as the baseline comparator for any derivative development program.

Application
Selection Property
Validation Focus
Antifungal Susceptibility & Biofilm Studies
Antifungal endpoint context; reproducible activity against Candida spp.
Strain-specific MIC validation; biofilm inhibition assay response.
ESKAPE Pathogen Screening Panels
Broad-spectrum antimicrobial screening context; multi-strain comparator profile.
Cross-strain panel standardization; MIC reproducibility across target bacteria.
Selective Antimicrobial MOA Research
Target specificity context; exclusive antimicrobial profile without documented pleiotropic effects.
Pleiotropic effect exclusion; membrane permeabilization and time-kill kinetics interpretation.
AMP Derivative & SAR Programs
SAR baseline context; validated parent scaffold with quantifiable derivative improvements.
Derivative potency comparison; scaffold tolerability and hemolysis endpoint review.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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